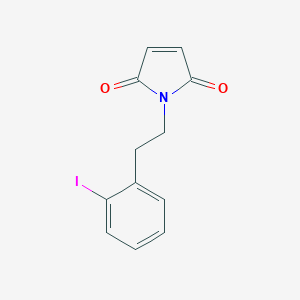

N-(4-Iodophenethyl)maleimide

Description

The Preeminent Role of Maleimides in Chemical Biology and Protein Modification

Maleimides have long been established as one of the most reliable and widely used classes of reagents for protein modification. Their utility stems from the high reactivity and selectivity of the maleimide (B117702) group towards the thiol (sulfhydryl) group of cysteine residues in proteins. This reaction, a Michael addition, proceeds rapidly and efficiently at or near neutral pH, conditions that are generally compatible with maintaining the structural integrity and function of most proteins.

The cysteine-thiol group is relatively rare in proteins and is often found in specific, functionally important locations. This inherent scarcity allows for a degree of site-selectivity in protein modification that is difficult to achieve with reagents targeting more abundant amino acid residues. The resulting thioether bond formed between the maleimide and the cysteine is generally stable, making it suitable for a wide range of applications, from fluorescent labeling for imaging studies to the construction of complex antibody-drug conjugates (ADCs).

N-(4-Iodophenethyl)maleimide as a Specialized Reagent for Site-Selective Functionalization

This compound distinguishes itself within the broader class of maleimide reagents through the incorporation of an iodophenethyl group. This structural feature imparts specific properties that make it a highly valuable tool for certain advanced bioconjugation applications. The primary advantage of the iodo-functionalization is the ability to introduce a stable iodine atom onto a biomolecule. This is particularly significant in the field of radiobiology and nuclear medicine, where radioactive isotopes of iodine (such as ¹²⁵I or ¹³¹I) are used for radiolabeling proteins for imaging and therapeutic purposes.

The synthesis of this compound is a multi-step process. A common route involves the reaction of 4-iodoaniline (B139537) with maleic anhydride (B1165640), which is then followed by a dehydration step to form the maleimide ring. chemicalbook.com This synthetic accessibility ensures its availability for research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 136947-30-3 localpharmaguide.com |

| Molecular Formula | C₁₂H₁₀INO₂ chemicalbook.com |

| Molecular Weight | 327.12 g/mol chemicalbook.com |

| Boiling Point (Predicted) | 409.3±28.0 °C chemicalbook.com |

| Density (Predicted) | 1.754±0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | -2.27±0.20 chemicalbook.com |

This data is based on predicted values and should be confirmed with experimental data where critical.

Research Landscape and Emerging Applications of this compound

The research landscape for this compound is primarily centered on its application in the development of radiolabeled biomolecules for diagnostic and therapeutic purposes. A significant area of investigation involves its use in labeling antibody fragments and other protein scaffolds for in vivo imaging and biodistribution studies.

Another key research area is the preparation of radioimmunoconjugates. For example, N-(4-[¹²⁵I]iodophenethyl)maleimide has been successfully conjugated to the Fab fragment of a murine anti-melanoma antibody. This was achieved by first reducing the antibody fragment to expose free thiol groups, which then readily react with the maleimide moiety of the labeling agent. Such studies are crucial for evaluating the in vivo behavior of targeted radiopharmaceuticals.

Table 2: Research Findings on this compound Applications

| Application | Biomolecule | Key Finding |

|---|---|---|

| Radioiodination of Affibody Molecules | Anti-HER2 Affibody (ZHER2:2395) | Labeling with ¹²⁵I-IPEM resulted in an overall yield of 45±3% and influenced renal uptake due to the lipophilicity of the linker. |

| Radioimmunoconjugate Preparation | Anti-melanoma Antibody Fab Fragment | Successful conjugation of N-(4-[¹²⁵I]iodophenethyl)maleimide to the reduced Fab fragment for in vivo evaluation. |

The continued exploration of this compound and related iodinated maleimide reagents is expected to yield further advancements in the design of targeted radiopharmaceuticals with optimized properties for imaging and therapy. The ability to precisely introduce a radioiodine label at a specific site on a protein scaffold remains a powerful strategy in the ongoing development of personalized medicine.

Structure

2D Structure

3D Structure

Properties

CAS No. |

136947-30-3 |

|---|---|

Molecular Formula |

C12H10INO2 |

Molecular Weight |

327.12 g/mol |

IUPAC Name |

1-[2-(2-iodophenyl)ethyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C12H10INO2/c13-10-4-2-1-3-9(10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2 |

InChI Key |

BBHWVOAAMFIUKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I |

Canonical SMILES |

C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I |

Synonyms |

IPEM N-(4-iodophenethyl)maleimide N-(4-iodophenethyl)maleimide, 125I-labeled N-(p-(125I)-iodophenethyl)maleimide N-(p-iodophenethyl)maleimide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Iodophenethyl Maleimide

General Synthetic Strategies for N-Substituted Maleimides

N-substituted maleimides are a class of compounds widely used in organic synthesis and polymer science. srce.hrresearchgate.net Their synthesis typically follows a two-step process involving the reaction of maleic anhydride (B1165640) with a primary amine, followed by cyclodehydration of the resulting maleamic acid intermediate. google.com

Two-Stage Synthesis from Maleic Anhydride and Primary Amines/Anilines

The initial step in the synthesis of N-substituted maleimides is the acylation of a primary amine or aniline (B41778) with maleic anhydride. tandfonline.com This reaction is generally facile and often proceeds in high yield to form the corresponding N-substituted maleamic acid. srce.hrgoogle.com To prevent potential side reactions, such as the Michael addition of the amine to the carbon-carbon double bond of the maleamic acid, it is often recommended to add the amine slowly to a solution containing a stoichiometric amount or a slight excess of maleic anhydride. google.comgoogle.com The reaction is typically carried out at room temperature in a suitable solvent like chloroform (B151607) or diethyl ether, where the maleamic acid often precipitates out of the solution. srce.hrucl.ac.be

Cyclodehydration Techniques for Maleamic Acid Intermediates

The second and often more challenging step is the cyclodehydration of the N-substituted maleamic acid to form the maleimide (B117702) ring. google.com Several methods have been developed to achieve this transformation.

One common laboratory method involves the use of a chemical dehydrating agent, such as acetic anhydride, often in the presence of a catalyst like sodium acetate. srce.hrgoogle.comrasayanjournal.co.in This method is particularly effective for the preparation of aromatic maleimides. google.comgoogle.com However, it can be less efficient for aliphatic maleimides, sometimes resulting in lower yields and purity. google.comjustia.com

Thermal cyclodehydration is another approach, but direct heating of the maleamic acid requires high temperatures (around 200°C), which can lead to polymerization of the resulting maleimide. google.comgoogle.com A more controlled thermal method involves azeotropic distillation in the presence of an acid catalyst. google.com This allows for the continuous removal of water, driving the reaction towards the maleimide product at lower temperatures. google.com However, this process can be slow, and the use of high-boiling polar aprotic solvents can complicate product purification. google.comjustia.com

Other reagents have been explored to facilitate cyclodehydration under milder conditions. For instance, N,N'-dicyclohexylcarbodiimide (DCC) has been used, but the removal of the dicyclohexylurea byproduct can be difficult. google.comgoogle.com Propanephosphonic acid anhydride (T3P) has been proposed as an environmentally benign alternative for the preparation of isoimides, which can then be converted to maleimides. tandfonline.com

Table 1: Common Cyclodehydration Reagents and Conditions

| Dehydrating Agent/Method | Catalyst/Additive | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acetic Anhydride | Sodium Acetate | Heating (e.g., 80-100°C) srce.hrrasayanjournal.co.in | Effective for aromatic maleimides, high yields srce.hrgoogle.com | Can be less effective for aliphatic maleimides, potential for byproducts google.comjustia.com |

| Azeotropic Distillation | Acid Catalyst (e.g., methanesulfonic acid) google.com | Reflux in a water-immiscible solvent (e.g., toluene) with a Dean-Stark trap google.com | Efficient water removal, drives equilibrium google.com | Can be slow, high-boiling solvents may be required google.com |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Isomerizing alcohol | Mild conditions | Mild reaction pathway | Difficult removal of dicyclohexylurea byproduct, DCC is an allergen google.comgoogle.com |

| Propanephosphonic Acid Anhydride (T3P) | - | Mild conditions | Environmentally benign reagents | Primarily forms isoimides which require further conversion tandfonline.com |

Specific Synthesis of N-(4-Iodophenethyl)maleimide (IPEM)

The synthesis of this compound (IPEM) and its radiolabeled analogues often involves a multi-step process, starting with the preparation of a stannylated precursor. This precursor is then subjected to a halodestannylation reaction to introduce the iodine atom.

Preparation of Stannylated Precursors, e.g., N-[4-(tri-n-butylstannyl)phenethyl]maleimide

A key intermediate for the synthesis of radioiodinated IPEM is N-[4-(tri-n-butylstannyl)phenethyl]maleimide. acs.orgresearchgate.net The synthesis of this precursor typically begins with 4-bromophenethylamine. The amino group is first protected, for example, as a phthalimide. researchgate.net This is followed by a palladium-catalyzed stannylation reaction, where the aryl bromide is reacted with a tin reagent like hexa-n-butylditin to introduce the tri-n-butylstannyl group. researchgate.netnih.gov After the stannylation, the protecting group on the amine is removed to yield 4-(tri-n-butylstannyl)phenethylamine. acs.org

This amine is then reacted with maleic anhydride to form the corresponding maleamic acid. acs.org The final step to obtain N-[4-(tri-n-butylstannyl)phenethyl]maleimide is the cyclodehydration of the maleamic acid intermediate, which can be achieved using acetic anhydride and potassium acetate. acs.orgresearchgate.net

Radioiodination via Halodestannylation for Production of [125I]- and [131I]-N-(4-Iodophenethyl)maleimide

The introduction of radioactive iodine isotopes, such as 125I and 131I, is commonly achieved through a halodestannylation reaction of the stannylated precursor. nih.gov This method is preferred for radiolabeling complex molecules because it allows for the facile separation of the radiohalogenated product from the metalated precursor. nih.gov

The radioiodination of N-[4-(tri-n-butylstannyl)phenethyl]maleimide is typically carried out by reacting it with a source of radioactive iodine, such as sodium [125I]iodide or sodium [131I]iodide, in the presence of an oxidizing agent. acs.orgresearchgate.net Common oxidizing agents used for this purpose include N-chlorosuccinimide (NCS) or Chloramine-T. acs.orgresearchgate.net The reaction is generally rapid and can provide high radiochemical yields. acs.org The resulting [125I]- or [131I]-N-(4-Iodophenethyl)maleimide can then be purified, for example, by high-performance liquid chromatography (HPLC). acs.org

Alternative Iodination Routes and Yield Optimization in Research

While the stannylation-halodestannylation route is well-established, research into alternative and more efficient iodination methods is ongoing. For non-radioactive IPEM, direct iodination of a suitable precursor can be an alternative. For example, this compound has been synthesized by reacting N-[4-(tri-n-butylstannyl)phenethyl]maleimide with sodium iodide and N-chlorosuccinimide in a mixture of acetic acid and isopropyl alcohol. acs.org

Other general methods for the iodination of aromatic compounds could potentially be adapted for the synthesis of IPEM. These include the Sandmeyer reaction, starting from an aromatic amine, or the use of arylboronic acids with molecular iodine. organic-chemistry.org Optimization of reaction conditions, such as the choice of oxidant, solvent, and reaction time, is crucial for maximizing the yield and purity of the final product, especially in radiolabeling where high specific activity is desired. acs.orgresearchgate.net

Chemical Modifications and Derivatizations for Enhanced Functionality

The core structure of this compound is frequently derivatized to create heterobifunctional linkers, which possess two different reactive groups. This dual reactivity allows for sequential and controlled conjugation reactions. thermofisher.com For instance, one end of the linker can react with a specific functional group on one molecule, and the other end can react with a different functional group on a second molecule, creating a stable conjugate. thermofisher.com The maleimide group provides reactivity towards sulfhydryl groups found in cysteine residues of proteins, while the iodophenyl group can serve as a site for radioiodination or be further modified. nih.govresearchgate.net

Incorporation into Heterobifunctional Linkers (e.g., Maleimide-PEG, Maleimide-Alkyne, Maleimide-NHS Ester)

The transformation of this compound into sophisticated heterobifunctional linkers enhances its versatility for a wide range of applications, including the development of antibody-drug conjugates (ADCs) and diagnostic agents. jenkemusa.com

Maleimide-PEG Linkers:

Polyethylene (B3416737) glycol (PEG) chains are often incorporated into bioconjugates to improve water solubility, reduce immunogenicity, and increase in vivo circulation half-life. nih.gov A heterobifunctional linker combining this compound with a PEG chain can be synthesized to leverage these benefits. A plausible synthetic route involves the reaction of a PEG derivative bearing an amine at one terminus and a protected functional group (like a carboxylic acid) at the other with a precursor of this compound. For example, N-(4-iodophenethyl)amine could be reacted with a maleic anhydride derivative to form the maleimide, which is then coupled to an activated PEG chain. The resulting Maleimide-PEG-(4-iodophenyl) construct would be a potent tool for developing long-circulating, thiol-reactive agents that can also be radiolabeled. The maleimide group facilitates the specific attachment to cysteine residues on proteins or peptides. nih.govnih.gov

Maleimide-Alkyne Linkers:

The introduction of an alkyne group creates a "clickable" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and specific bioorthogonal reactions. organic-chemistry.orgmdpi.com A Maleimide-Alkyne linker based on the this compound scaffold would be a trifunctional reagent: thiol-reactive (maleimide), radio-labeling compatible (iodophenyl), and azide-reactive (alkyne). Such a reagent could be synthesized by modifying the iodophenyl ring, for instance, by introducing a propargyl ether or amide via a Sonogashira coupling or other cross-coupling reactions on the iodo-position, or by using a starting material that already contains an alkyne group. These linkers are particularly valuable for multi-step labeling and assembly strategies in chemical biology. nih.govlumiprobe.com

Maleimide-NHS Ester Linkers:

N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as those found on lysine (B10760008) residues in proteins. thermofisher.comlumiprobe.com A heterobifunctional linker featuring both a maleimide and an NHS ester allows for the specific conjugation of two different proteins or a protein and another amine-containing molecule. glenresearch.comscbt.com To create such a linker from this compound, a carboxylic acid functionality would need to be introduced, typically onto the aromatic ring. This could be achieved through various organic reactions, such as carboxylation of an organometallic intermediate derived from the iodo-group. The resulting carboxylic acid is then activated to the corresponding NHS ester using reagents like N-hydroxysuccinimide and a carbodiimide (B86325) (e.g., EDC). The well-known linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) exemplifies this type of dual reactivity, bridging sulfhydryl and amine chemistry. thermofisher.comcreativepegworks.com

Below is an interactive table summarizing the key features of these heterobifunctional linkers derived from an this compound framework.

| Linker Type | Reactive End 1 (from Maleimide) | Reactive End 2 | Key Application | Potential Synthetic Strategy |

| Maleimide-PEG | Thiol (Cysteine) | Varies (e.g., Amine, Carboxyl) | Improving solubility and pharmacokinetics of protein conjugates. jenkemusa.comnih.gov | Coupling of an amine-terminated PEG to an activated maleimide precursor. |

| Maleimide-Alkyne | Thiol (Cysteine) | Azide (B81097) | Dual-labeling via "Click Chemistry" and thiol conjugation. nih.govlumiprobe.com | Introduction of a propargyl group onto the iodophenyl ring via cross-coupling. |

| Maleimide-NHS Ester | Thiol (Cysteine) | Amine (Lysine) | Cross-linking two different proteins or molecules. thermofisher.comglenresearch.com | Introduction and subsequent activation of a carboxylic acid on the phenyl ring. |

Mechanistic Insights into Thiol Maleimide Conjugation Using N 4 Iodophenethyl Maleimide

Michael Addition Reaction with Sulfhydryl Groups of Cysteine Residues

The core of the conjugation process between N-(4-Iodophenethyl)maleimide and a thiol-containing molecule, such as a protein with accessible cysteine residues, is the Michael addition reaction. creative-biolabs.commasterorganicchemistry.com This reaction, also known as conjugate addition, involves the nucleophilic attack of a thiolate anion (the deprotonated form of a sulfhydryl group) on the electrophilic carbon-carbon double bond of the maleimide (B117702) ring. masterorganicchemistry.comnih.govyoutube.com

The process can be broken down into a few key steps:

Thiol Deprotonation: The reaction is initiated by the deprotonation of the sulfhydryl group (-SH) of a cysteine residue to form a highly nucleophilic thiolate anion (-S⁻). This step is highly dependent on the pH of the reaction medium.

Nucleophilic Attack: The thiolate anion then attacks one of the carbon atoms of the activated double bond within the maleimide ring. masterorganicchemistry.com

Bond Formation: This attack results in the formation of a new, stable carbon-sulfur bond, creating a thioether linkage. creative-biolabs.comthermofisher.com This covalent bond is generally considered stable and not easily reversible under typical physiological conditions. thermofisher.comthermofisher.com

This reaction is highly favored due to the formation of a strong C-S single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com The resulting succinimidyl thioether is the final conjugate, covalently linking the N-(4-Iodophenethyl) moiety to the cysteine-containing biomolecule. nih.gov However, under certain conditions, particularly with N-terminal cysteines, the initial adduct can undergo rearrangement to form a thiazine (B8601807) structure, which is a potential side reaction to consider. bachem.combohrium.comnih.gov

Considerations for Bioconjugation with Complex Biomolecules

When working with complex biomolecules like antibodies or large proteins, several additional factors must be addressed to ensure successful conjugation. These include making the target thiol groups accessible and optimizing the stoichiometry of the reactants.

In many proteins, particularly antibodies, cysteine residues exist as oxidized disulfide bonds (-S-S-), which form bridges that are crucial for stabilizing the protein's tertiary and quaternary structure. tocris.comlumiprobe.com These disulfide bonds are not reactive with maleimides. Therefore, a crucial preliminary step in many conjugation protocols is the selective reduction of these bonds to generate free sulfhydryl groups (-SH). tocris.combroadpharm.comnih.gov

Two common reducing agents used for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Dithiothreitol (DTT): DTT is a potent reducing agent that effectively cleaves disulfide bonds. nih.govbroadpharm.com However, since DTT itself contains thiol groups, any excess DTT in the solution will compete with the protein's cysteines for reaction with the maleimide reagent. Therefore, it is essential to completely remove DTT after the reduction step, typically via dialysis or a desalting column, before introducing the this compound. thermofisher.comtocris.com

The choice and concentration of the reducing agent allow for control over the number of free thiols generated. Mild reduction conditions can selectively target the more accessible interchain disulfide bonds in an antibody's hinge region while leaving the more stable intrachain bonds intact. nih.govbroadpharm.com

The relative concentrations of the protein and the maleimide reagent are key determinants of the conjugation efficiency and the final drug-to-antibody ratio (DAR) in ADC production.

Protein Concentration: In general, a higher protein concentration tends to improve the labeling efficiency. broadpharm.com Recommended concentrations for antibody labeling are often in the range of 1-10 mg/mL. tocris.combroadpharm.com Working with very dilute protein solutions can slow down the reaction kinetics and may lead to lower conjugation yields.

Maleimide Excess: To drive the reaction towards completion and ensure that all available thiol groups are labeled, the maleimide reagent is typically added in a molar excess relative to the number of free thiols on the protein. creative-biolabs.com The optimal molar ratio of maleimide to protein can vary depending on the specific protein and the desired degree of labeling. A starting point for optimization is often a 10- to 20-fold molar excess of the maleimide dye or linker. tocris.combroadpharm.comuu.nl However, using a very large excess should be avoided as it can increase the likelihood of non-specific reactions and complicates the removal of unreacted reagent during purification. researchgate.net The optimal ratio is usually determined experimentally to achieve the desired conjugation yield without causing protein aggregation or modification at non-target sites. uu.nlnih.govresearchgate.net

Applications of N 4 Iodophenethyl Maleimide in Advanced Chemical Biology Research

Development of Radiolabeled Molecular Probes for Preclinical Imaging Research

The ability to incorporate a radioisotope at a specific location within a biological molecule is crucial for developing high-precision molecular probes for preclinical imaging. N-(4-Iodophenethyl)maleimide serves as a key prosthetic group in this context, facilitating the stable and site-specific labeling of targeting proteins with iodine radioisotopes such as Iodine-125 (¹²⁵I).

Integration into Antibody and Antibody Fragment Conjugates for Radioimaging Studies (e.g., anti-melanoma antibody Fab fragments)

Antibody fragments, such as Fragment antigen-binding (Fab), are often preferred over full-length monoclonal antibodies for radioimmunodetection due to their smaller size, which leads to more rapid clearance from the bloodstream and better tumor penetration. nih.gov The maleimide (B117702) moiety of IPEM is ideally suited for coupling to these fragments. Fab fragments can be engineered to contain a free cysteine residue at a specific site, which does not interfere with the antigen-binding region. coledeforest.com The maleimide group of IPEM reacts with the thiol group of this engineered cysteine, forming a stable covalent thioether bond. This strategy allows for the creation of homogeneously labeled Fab conjugates with a precise stoichiometry.

This approach has been particularly relevant in the context of melanoma imaging research. Studies have utilized radiolabeled anti-melanoma Fab fragments to successfully localize metastatic tumor deposits in preclinical models and human patients. nih.govmdpi.com By using a reagent like this compound, researchers can attach radioiodine to these anti-melanoma Fab fragments in a controlled manner, creating probes for investigating tumor localization and biodistribution.

Site-Specific Radiolabeling of Single Domain Antibody Fragments (sdAbs) for Reduced Renal Uptake in Research Models

Single domain antibody fragments (sdAbs), also known as nanobodies, are small, stable, and effective targeting proteins for molecular imaging. semanticscholar.org A significant challenge with sdAbs and other small protein scaffolds is their rapid clearance through the kidneys, leading to high levels of radioactivity in this organ, which can obscure imaging of nearby tissues and limit therapeutic applications. semanticscholar.orgnih.gov

| Time Post-Injection | Renal Uptake (% Injected Activity per gram) for ¹²⁵I-IHPEM-ZHER2:2395 | Renal Uptake (% Injected Activity per gram) for ¹²⁵I-IPEM-ZHER2:2395 | Significance (p-value) |

|---|---|---|---|

| 1 hour | 50 ± 8 | 24 ± 2 | <0.05 |

| 4 hours | 12 ± 2 | 5.7 ± 0.3 | <0.05 |

Data adapted from a study comparing the biodistribution of an anti-HER2 Affibody molecule (ZHER2:2395) labeled site-specifically via an engineered cysteine with two different radioiodinated maleimide reagents. The use of the more lipophilic ¹²⁵I-IPEM resulted in significantly lower retention of radioactivity in the kidneys at both time points. nih.gov

Design of Residualizing Prosthetic Agents for Enhanced Intracellular Trapping of Radioiodine in Research Applications

For effective radioimmunotherapy and imaging of internalized antigens, it is crucial that the radionuclide remains trapped inside the target cell after the antibody-antigen complex is internalized and degraded in lysosomes. nih.gov Prosthetic agents that facilitate this are known as "residualizing" labels. nih.govnih.gov After the protein component of the conjugate is catabolized by lysosomal enzymes, the resulting small-molecule radiometabolite must be unable to easily exit the lysosome. This trapping is often achieved if the metabolite is hydrophilic or carries a positive charge. nih.gov

The metabolic fate of the this compound conjugate dictates its residualizing properties. When the thioether bond to cysteine is cleaved during proteolysis, the resulting iodophenethyl-containing metabolite's ability to be retained intracellularly is critical. While the lipophilicity of the IPEM metabolite aids its clearance from kidney cells, this property is less favorable for trapping within tumor cells. nih.gov The design of such prosthetic agents involves a careful balance of physicochemical properties. For a label to be effectively residualizing in a tumor cell, its metabolites should ideally be polar or charged to prevent them from crossing the lysosomal membrane, thereby enhancing the intracellular accumulation of radioiodine. nih.govmdpi.comresearchgate.net The application of IPEM in this context is part of a broader strategy to design linkers where properties like lipophilicity and charge can be modified to control the intracellular fate of the radioisotope in different target tissues.

Protein and Peptide Bioconjugation for Mechanistic Studies

Beyond radioimaging, the specific reactivity of the maleimide group makes this compound a valuable reagent for fundamental protein and peptide research. It enables precise chemical modifications that are essential for studying protein function, structure, and interactions.

Site-Selective Labeling of Cysteine Residues for Functional Analysis

Cysteine is a relatively rare amino acid, and its thiol side chain is highly nucleophilic, making it an ideal target for site-selective protein modification. explorationpub.com The maleimide group of IPEM undergoes a highly efficient and specific Michael addition reaction with the thiol group of cysteine residues under mild, near-neutral pH conditions. coledeforest.comwustl.edu This reaction is generally more selective for thiols compared to other reagents like iodoacetamides, which can sometimes react with other residues such as histidine. coledeforest.com

Researchers can introduce a unique cysteine residue at a specific position in a protein's sequence using site-directed mutagenesis without disrupting the protein's function. nih.gov This engineered cysteine then serves as a chemical handle for conjugation with IPEM. This "cysteine-maleimide" chemistry allows for the attachment of the iodophenethyl group to a predetermined location on the protein. This precision is critical for a variety of applications:

Structural analysis: Attaching a heavy atom like iodine at a specific site can aid in X-ray crystallography.

Functional studies: Labeling a specific cysteine can help probe its role in catalysis, protein-protein interactions, or conformational changes. nih.gov

Tracking protein fate: The iodine can be radiolabeled to follow the protein's trafficking and metabolism in vitro or in vivo.

The stability of the resulting thioether bond, while susceptible to retro-Michael reactions in the presence of other thiols in vivo, is generally robust enough for many biochemical and cell-based assays. nih.gov

Strategies for Protein Immobilization and Array Development in Research

Protein microarrays are powerful tools for high-throughput screening of protein interactions, enzymatic activity, and biomarker discovery. nih.gov The performance of these arrays depends heavily on the method used to attach proteins to the solid surface, which should be stable and preserve the protein's native conformation and activity. nih.govnih.gov

Maleimide chemistry provides a robust strategy for the covalent, site-specific immobilization of proteins onto surfaces. nih.govmdpi.com The process typically involves two steps:

Surface Functionalization: A glass slide or other substrate is chemically modified to present maleimide groups on its surface. mdpi.comresearchgate.net

Protein Immobilization: A solution containing a cysteine-tagged protein is applied to the surface. The thiol groups on the proteins react with the surface-bound maleimide groups, forming a stable covalent linkage. nih.gov

This approach ensures that the protein is attached in a specific orientation, which can be crucial for maintaining its function, as opposed to random immobilization methods that might block active sites or binding interfaces. researchgate.net By using proteins engineered with a cysteine tag at a location distant from the active site, researchers can create well-ordered and highly functional protein arrays for various research applications. nih.govmdpi.com

Research into Targeted Delivery Systems

The maleimide group, a key functional component of this compound, exhibits a high degree of reactivity and specificity towards thiol groups, which are present in the cysteine residues of proteins. This characteristic makes it an invaluable tool in the field of bioconjugation, where the precise and stable attachment of molecules is paramount. This reactivity forms the basis for its application in the development of advanced drug delivery systems, where it is used to link therapeutic agents, targeting moieties, and delivery vehicles.

Conjugation to Polyethylene (B3416737) Glycol (PEG) for Protein PEGylation Studies

PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can increase the hydrodynamic size of the protein, leading to reduced renal clearance and an extended circulating half-life. Additionally, the hydrophilic nature of PEG can shield the protein from proteolytic enzymes and reduce its immunogenicity.

The maleimide moiety of this compound provides a reactive handle for the site-specific attachment of PEG chains to proteins. The process involves the reaction of the maleimide group with a free thiol group on a cysteine residue of the protein, forming a stable thioether bond. This specific conjugation allows for precise control over the location and number of attached PEG molecules, which is crucial for maintaining the biological activity of the protein.

| Study Focus | Key Findings |

| Site-Specific PEGylation of Exendin-4 | A variant of the therapeutic peptide Exendin-4 containing a C-terminal cysteine was successfully PEGylated using a maleimide-PEG conjugate. The resulting PEGylated peptide exhibited a lower in vitro activity compared to the unmodified version but showed improved pharmacokinetic properties, including a longer half-life. |

| PEGylation of TRAIL | A tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) was PEGylated using a maleimide-functionalized PEG. The PEGylated TRAIL demonstrated significantly slower tumor growth in a mouse model of human colon cancer compared to the unmodified protein. |

| Development of Certolizumab Pegol | This commercially available therapeutic is an antibody fragment that is site-specifically PEGylated with a 40 kDa PEG moiety via the reaction of a C-terminal cysteine with a PEG-maleimide. |

This table summarizes key research findings on the use of maleimide-PEG conjugates for protein PEGylation.

Surface Modification of Liposomes and Nanoparticles for Enhanced Cellular Internalization and Retention in Research Models

Liposomes and nanoparticles are versatile carriers for the targeted delivery of therapeutic agents. Their surfaces can be modified with various ligands to enhance their stability, circulation time, and specific uptake by target cells. The maleimide functionality of this compound is instrumental in this surface engineering.

By incorporating maleimide groups onto the surface of liposomes or nanoparticles, researchers can covalently attach thiol-containing molecules, such as peptides, antibodies, or other targeting moieties. researchgate.netspringernature.com This strategy allows for the creation of targeted delivery systems that can recognize and bind to specific receptors on the surface of diseased cells, leading to enhanced cellular internalization and retention of the therapeutic payload. nih.gov

Research has demonstrated that maleimide-modified liposomes can exhibit enhanced antitumor activity in mouse models. medchemexpress.com The covalent attachment of targeting ligands via the maleimide-thiol reaction ensures the stability of the conjugate, preventing premature dissociation of the targeting moiety from the carrier. This robust linkage is critical for the successful delivery of the therapeutic agent to its intended site of action.

| Nanocarrier | Modification Strategy | Outcome in Research Models |

| Liposomes | Incorporation of maleimide-functionalized lipids into the liposome (B1194612) bilayer, followed by conjugation with thiol-containing targeting ligands. | Enhanced antitumor efficacy and long-term tumor growth inhibition in mouse models. medchemexpress.com |

| Gold Nanoparticles | Surface modification with maleimide-terminated PEG chains, followed by attachment of thiol-containing peptides or other ligands. | Successful and controllable surface functionalization for potential targeted delivery applications. |

This table illustrates the application of maleimide-based surface modification for enhancing the properties of nanocarriers in research settings.

Role as a Linker Moiety in Antibody-Drug Conjugate (ADC) Research (Focus on Linker Chemistry)

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.gov The linker that connects the antibody to the drug plays a critical role in the stability and efficacy of the ADC. nih.govbiopharminternational.com Maleimide-containing linkers are widely used in ADC development due to their ability to form stable covalent bonds with cysteine residues on the antibody.

The maleimide group reacts with a thiol group on a cysteine residue, which can be naturally occurring or introduced into the antibody through protein engineering, to form a stable thioether linkage. This reaction is highly specific for thiols under physiological conditions (pH 6.5-7.5), minimizing non-specific reactions with other amino acid residues.

However, the stability of the resulting thioether bond has been a subject of ongoing research. The succinimide (B58015) ring can undergo a retro-Michael reaction, leading to the release of the drug from the antibody. nih.gov This potential instability can result in off-target toxicity and reduced efficacy of the ADC. nih.govbiopharminternational.com To address this, researchers have focused on developing next-generation maleimide-based linkers with improved stability. These efforts include modifications to the maleimide ring and the development of self-stabilizing linkers that rearrange to form a more stable bond.

| Linker Type | Chemistry | Key Characteristics |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | A non-cleavable linker that connects to the antibody via a maleimide-thiol reaction. | Susceptible to retro-Michael reaction, leading to potential drug deconjugation. nih.gov |

| Val-Cit (Valine-Citrulline) | A peptide-based linker that is cleaved by lysosomal enzymes. The maleimide is used to attach this cleavable unit to the antibody. | Designed for controlled drug release within the target cell. |

| SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) | A disulfide-containing linker that is cleaved in the reducing environment of the cell. The maleimide can be used to attach this linker to the antibody. | Provides an alternative mechanism for intracellular drug release. |

This table outlines the role and characteristics of maleimide-containing linkers in the context of Antibody-Drug Conjugate (ADC) research.

Stability and Hydrolytic Dynamics of N 4 Iodophenethyl Maleimide Conjugates

Characterization of Thiosuccinimide Linkage Instability

The covalent bond formed between a thiol and a maleimide (B117702), known as a thiosuccinimide linkage, is known to be reversible under physiological conditions. vectorlabs.comiris-biotech.de This instability manifests through three primary mechanisms: retro-Michael addition, thiol exchange with endogenous thiols, and hydrolysis of the succinimide (B58015) ring. iris-biotech.de Each of these processes can lead to the premature cleavage of the conjugated molecule, impacting the reliability and reproducibility of experimental outcomes.

The retro-Michael reaction is the reverse of the initial conjugation process, where the thiosuccinimide adduct reverts to the original thiol and N-(4-Iodophenethyl)maleimide. vectorlabs.comspringernature.com This reaction is a significant pathway for the deconjugation of maleimide-based adducts in vivo. nih.gov The equilibrium between the forward (conjugation) and reverse (deconjugation) reactions can lead to the release of the conjugated payload from its target, potentially causing off-target effects and reducing the effective concentration of the desired conjugate. vectorlabs.comkinampark.com The stability of the linkage is influenced by factors such as the local chemical environment, including pH and temperature. nih.govnih.gov

A direct consequence of the reversibility of the Michael addition is the susceptibility of the thiosuccinimide linkage to thiol exchange reactions. springernature.comnih.gov In biological systems, endogenous thiols, most notably Glutathione (B108866) (GSH), are present at high concentrations. nih.gov Glutathione can act as a nucleophile, attacking the thiosuccinimide conjugate. nih.govacs.org This process can displace the originally conjugated thiol, resulting in the transfer of the this compound moiety to Glutathione. vectorlabs.comnih.gov This exchange reaction represents a major pathway for conjugate instability and premature payload release in vivo. acs.orgnih.gov The rate of this exchange is dependent on the reactivity of the competing thiol and the stability of the initial conjugate. nih.govacs.org

The thiosuccinimide ring is also prone to hydrolysis, a reaction in which water attacks one of the carbonyl groups of the imide. vectorlabs.comspringernature.com This irreversible reaction leads to the opening of the five-membered ring to form two isomeric, acyclic succinamic acid thioethers, referred to as thiol-succinic acid adducts. prolynxinc.com While this is a degradation pathway for the original cyclic conjugate, the resulting ring-opened product is significantly more stable and is no longer susceptible to retro-Michael addition or thiol exchange reactions. acs.orgnih.govresearchgate.net The rate of hydrolysis is pH-dependent, generally increasing with higher pH. vectorlabs.com

Strategies for Enhancing Conjugate Stability in Research Contexts

Given the inherent instability of the thiosuccinimide linkage, various strategies have been developed to enhance the stability of maleimide conjugates for research purposes. These approaches primarily focus on modifying the maleimide structure or altering the conjugate post-reaction to prevent reversal and exchange reactions.

The nature of the substituent on the maleimide nitrogen (the N-substituent) plays a crucial role in the stability of both the unreacted maleimide and the resulting thiosuccinimide conjugate. acs.org The electronic properties of the N-substituent can significantly influence the rate of hydrolysis. prolynxinc.comnih.gov

Electron-Withdrawing Groups: N-substituents with strong electron-withdrawing inductive effects accelerate the rate of hydrolysis of the thiosuccinimide ring. acs.orgnih.govprolynxinc.com This is because they increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by water. kinampark.com For instance, N-aryl maleimides generally exhibit faster hydrolysis rates compared to N-alkyl maleimides. kinampark.comnih.gov The phenyl group in an N-aryl maleimide delocalizes the nitrogen's lone pair electrons, increasing the susceptibility of the carbonyls to hydrolysis. kinampark.com

Electron-Donating Groups: Conversely, electron-donating groups tend to decrease the rate of hydrolysis. prolynxinc.com

The this compound compound features a phenethyl group, which is an alkyl spacer connected to an aryl ring. The stability of its conjugates would be influenced by the combined electronic effects of this substituent. Research comparing various N-substituents has demonstrated a clear correlation between the substituent's electronic properties and the hydrolytic stability of the resulting adduct. prolynxinc.comacs.org

| N-Substituent Type | Relative Hydrolysis Rate of Thiosuccinimide Adduct | Rationale |

|---|---|---|

| N-Alkyl (e.g., N-ethylmaleimide) | Slow | Alkyl groups are weakly electron-donating, providing less activation of the carbonyls for nucleophilic attack. kinampark.comnih.gov |

| N-Aryl (e.g., N-phenylmaleimide) | Fast | Aryl groups are electron-withdrawing via resonance, increasing the electrophilicity of the carbonyls. kinampark.comnih.gov |

| N-Substituent with Positively Charged Group | Very Fast | Strong inductive electron-withdrawing effect from the positive charge significantly accelerates hydrolysis. prolynxinc.com |

Recognizing that the hydrolyzed, ring-opened form of the conjugate is stable against reversal, a key strategy for stabilization is to intentionally induce hydrolysis after the initial conjugation reaction. acs.orgnih.govresearchgate.net By treating the newly formed thiosuccinimide adduct under conditions that promote ring-opening (e.g., incubation at a slightly alkaline pH), the unstable cyclic imide is converted into the stable acyclic thiol-succinic acid form. researchgate.netucl.ac.uk This process effectively "locks" the conjugate, preventing the retro-Michael reaction and subsequent thiol exchange. acs.orgacs.org This method provides a practical approach to generate stable bioconjugates for applications where long-term stability is essential. nih.govprolynxinc.com

| Conjugate State | Susceptibility to Retro-Michael Addition | Susceptibility to Thiol Exchange | Relative Stability |

|---|---|---|---|

| Thiosuccinimide (Cyclic) | Yes | Yes | Low |

| Thiol-Succinic Acid Adduct (Hydrolyzed, Acyclic) | No | No | High acs.orgnih.gov |

Alternative Thiol-Reactive Chemistries for Improved In Vivo Stability (e.g., Julia-Kocieński-like reagents)acs.org

The inherent instability of the thiol-maleimide linkage, primarily due to the retro-Michael reaction, has prompted the exploration of alternative thiol-reactive chemistries to form more robust bioconjugates for in vivo applications. One of the most promising alternatives is the use of reagents inspired by the Julia-Kocieński olefination. These reagents offer a stable and chemoselective method for labeling thiols, overcoming the primary drawbacks associated with maleimide-based conjugation.

Research Findings on Julia-Kocieński-like Reagents

Recent studies have focused on developing heteroaromatic methylsulfone derivatives, such as methylsulfonyl phenyloxadiazoles, as effective thiol-reactive reagents. These compounds react specifically with cysteine residues under a range of buffer conditions to form highly stable thioether conjugates. Unlike maleimide-thiol adducts, these conjugates are not susceptible to retro-Michael addition and subsequent thiol exchange reactions. alfa-chemistry.com

The mechanism of action for these Julia-Kocienski-like reagents involves the nucleophilic attack of a thiolate anion on the carbon bearing the sulfone group, leading to the displacement of the methylsulfonyl group and the formation of a stable carbon-sulfur bond. This reaction is highly efficient and proceeds under mild conditions, making it suitable for the modification of sensitive biological molecules. nih.govnih.gov

Comparative Stability in Human Plasma

A key advantage of Julia-Kocienski-like reagents is the superior stability of the resulting conjugates in biologically relevant environments. When compared to maleimide-cysteine conjugates, those formed with methylsulfonyl phenyloxadiazole compounds exhibit significantly enhanced stability in human plasma. alfa-chemistry.com

For instance, a study comparing the stability of antibody conjugates prepared with a maleimide linker versus a phenyloxadiazole sulfone linker demonstrated a marked improvement in plasma stability for the latter. While maleimide conjugates showed considerable degradation and exchange with albumin over 72 hours, the sulfone conjugates remained largely intact. alfa-chemistry.com The half-life of the phenyloxadiazole sulfone conjugate was found to be double that of the maleimide conjugate in human plasma, highlighting the potential of this chemistry for developing more durable biotherapeutics. alfa-chemistry.com

Interactive Data Table: Comparative Stability of Maleimide vs. Phenyloxadiazole Sulfone Conjugates in Human Plasma

| Time (hours) | % Maleimide Conjugate Remaining | % Phenyloxadiazole Sulfone Conjugate Remaining |

| 0 | 100 | 100 |

| 24 | ~70 | ~90 |

| 48 | ~50 | ~80 |

| 72 | ~33 | ~67 |

Note: The data presented in this table is a representative summary derived from literature findings and may not reflect the exact values from a single study.

Advantages of Julia-Kocienski-like Reagents

The primary advantages of employing Julia-Kocienski-like reagents for bioconjugation over traditional maleimide-based methods can be summarized as follows:

Enhanced Stability: The resulting thioether linkage is resistant to the retro-Michael reaction, preventing the premature cleavage of the conjugate and exchange with other thiols in vivo. alfa-chemistry.comkinampark.com

Chemoselectivity: These reagents exhibit high selectivity for cysteine residues, minimizing off-target modifications of other amino acids. alfa-chemistry.com

Favorable Reaction Kinetics: The conjugation reaction proceeds efficiently under mild, biocompatible conditions. kinampark.com

Analytical and Characterization Methodologies in N 4 Iodophenethyl Maleimide Research

Chromatographic Techniques for Purification and Radiochemical Purity Assessment

Chromatography is an indispensable tool in the workflow involving N-(4-Iodophenethyl)maleimide, from purifying the final product to assessing the efficiency of conjugation and radiolabeling reactions. Different chromatographic methods are selected based on the specific properties of the molecules being separated, such as size, polarity, and charge.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound conjugates. mdpi.com Its high resolution allows for the separation of the desired conjugate from unreacted starting materials and potential side products. Reversed-phase HPLC (RP-HPLC) is frequently used, where molecules are separated based on their hydrophobicity.

In the analysis of maleimide-peptide conjugates, RP-HPLC can effectively track the progress of the conjugation reaction. mdpi.com For instance, chromophoric maleimide (B117702) derivatives allow cysteine-containing peptides to be monitored by their absorbance at specific UV and visible wavelengths during HPLC separation. nih.gov The disappearance of the starting materials and the appearance of a new peak corresponding to the conjugate confirm the successful reaction. The conditions for a typical RP-HPLC analysis of maleimide derivatives are often optimized to achieve the best separation.

Table 1: Example HPLC Conditions for Maleimide Conjugate Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 stationary phase | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (both often with 0.1% TFA) | To elute compounds with varying polarities. |

| Flow Rate | ~1 mL/min | Standard analytical flow rate for good resolution. |

| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) | To detect aromatic rings in the compound and protein/peptide. |

| Injection Volume | 10-20 µL | Standard volume for analytical runs. |

Challenges can arise in the purification of conjugates, especially with complex molecules like calixarenes, where a mixture of mono-, di-, tri-, and tetrasubstituted products may be formed, requiring careful optimization of HPLC methods for separation. mdpi.com

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size. nih.gov This technique is particularly useful for separating large biomolecule conjugates (like antibodies or proteins labeled with this compound) from smaller, unreacted maleimide molecules. nih.govnih.gov

The principle involves a column packed with a porous matrix. nih.gov Larger molecules, such as protein conjugates, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like excess this compound, enter the pores, increasing their path length and causing them to elute later. One of the key advantages of this method is that it can be performed under conditions designed to maintain the stability and activity of the biomolecule. nih.gov However, the technique has lower resolution compared to other chromatographic methods and can lead to sample dilution. nih.govnih.gov

When this compound is radiolabeled (e.g., with Iodine-125), Instant Thin-Layer Chromatography (ITLC) is a rapid and effective method for determining radiochemical purity. This technique is used to quantify the percentage of radioactivity associated with the desired labeled product versus free, unincorporated radioisotope.

In a typical ITLC setup, a small spot of the reaction mixture is applied to a stationary phase strip (e.g., silica (B1680970) gel-impregnated paper). The strip is then developed in a mobile phase. The solvent moves up the strip by capillary action, separating the components based on their differential partitioning between the two phases. For instance, a radiolabeled protein conjugate would remain at the origin (Rf = 0.0), while smaller, unincorporated radiolabeled species would move with the solvent front (Rf = 0.9-1.0). The distribution of radioactivity on the strip is then measured using a radiation detector to calculate the radiochemical yield.

Spectroscopic and Spectrometric Methods for Structural Elucidation

Spectroscopic and spectrometric methods provide detailed information about the chemical structure and molecular weight of this compound and its reaction products, confirming that the desired chemical transformations have occurred.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of organic molecules, including this compound and its precursors. nih.govresearchgate.net Both ¹H-NMR and ¹³C-NMR are used to confirm the identity and purity of synthesized compounds. researchgate.netcore.ac.uk

¹H-NMR spectroscopy is particularly useful for monitoring the progress of conjugation reactions involving the maleimide group. The two protons on the double bond of the maleimide ring typically produce a characteristic sharp singlet in the ¹H-NMR spectrum at approximately 6.8 ppm. researchgate.net Upon successful Michael addition reaction with a thiol-containing molecule, this double bond is converted to a single bond, leading to the complete disappearance of this characteristic peak. researchgate.net This provides clear evidence of a successful conjugation.

Table 2: Characteristic ¹H-NMR Chemical Shifts for Maleimide Conjugation

| Functional Group | Before Conjugation (δ, ppm) | After Conjugation (δ, ppm) | Status |

|---|---|---|---|

| Maleimide Protons (-CH=CH-) | ~6.8 (singlet) | Absent | Confirms reaction at the double bond. |

| New Succinimide (B58015) Protons (-CH-CH₂-) | Absent | ~2.5-4.0 (multiplets) | Appearance confirms product formation. |

¹³C-NMR provides complementary information, showing the chemical environment of each carbon atom in the molecule. The signals for the olefinic carbons of the maleimide ring would also disappear upon conjugation, replaced by signals corresponding to the saturated carbons of the newly formed succinimide ring.

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of this compound and its conjugates. researchgate.net By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides precise molecular weight information, confirming the successful attachment of the maleimide derivative to a target molecule.

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. ESI-MS is well-suited for analyzing a wide range of molecules, including small molecules and large biomolecules like proteins. MALDI-MS, often coupled with Time-of-Flight (TOF) analyzers, is particularly effective for large molecules and complex mixtures, such as peptide digests. nih.govnih.gov For example, in the analysis of a peptide conjugated with a maleimide derivative, the mass spectrum will show a peak corresponding to the mass of the original peptide plus the mass of the this compound moiety, confirming the covalent linkage. This method is crucial for verifying the stoichiometry of the conjugation, i.e., how many maleimide molecules have attached to each target biomolecule.

In Vitro Assays for Conjugate Functional Integrity

The functional integrity of biomolecules conjugated with this compound is paramount for their intended application, particularly in the case of antibodies and probes. In vitro assays are essential to confirm that the conjugation process does not compromise the molecule's biological activity.

Immunoreactivity Determination of Radiolabeled Antibody Conjugates

A critical step in the development of radioimmunotherapy agents is the determination of the immunoreactive fraction (IF) of the radiolabeled monoclonal antibody (mAb). nih.gov This parameter quantifies the proportion of the radiolabeled mAb that can still bind to its target antigen, ensuring that the conjugation and radiolabeling processes have not denatured the antibody. nih.govaapm.org

The most common method for determining the IF is the Lindmo assay, which involves incubating a fixed amount of the radiolabeled antibody with increasing concentrations of target cells or antigens. nih.govresearchgate.net By plotting the reciprocal of the specifically bound radioactivity against the reciprocal of the cell concentration, the IF can be determined by extrapolating to infinite antigen excess. researchgate.net This method, in principle, provides an estimate that is insensitive to experimental parameters. nih.gov

For an antibody conjugated with a radiolabeled derivative of this compound, such as ¹²⁵I-IPEM, this assay would confirm its ability to bind to its target, for instance, the HER2 receptor in the case of an anti-HER2 Affibody molecule. researchgate.net The assay ensures that the site-specific conjugation via the maleimide group to a cysteine residue on the antibody or Affibody molecule preserves the high-affinity binding required for effective targeting. researchgate.net

An alternative approach involves measuring the cell-bound fraction at a fixed, high antigen concentration, which can be a more practical method for routine evaluation. nih.gov Regardless of the method, determining the immunoreactivity is essential for interpreting biodistribution data and ensuring the potential therapeutic efficacy of the radiolabeled conjugate. aapm.org

In Vitro Chemical Challenges and Serum Stability Studies

The stability of the conjugate, particularly the linkage between the maleimide group and the thiol of the biomolecule, is critical for its performance in vivo. Serum stability assays are conducted to evaluate the conjugate's integrity in a biologically relevant environment. These studies typically involve incubating the conjugate in serum at 37°C for various time points and then analyzing the amount of intact conjugate remaining.

Maleimide-modified nanocarriers, such as liposomes, have been studied for their stability in the presence of serum. nih.gov The covalent bond formed between the maleimide group and a thiol is generally stable, but it can undergo a retro-Michael reaction or exchange with other thiols, such as glutathione (B108866) or albumin, which are abundant in serum. Stability is assessed by monitoring the retention of the conjugated molecule on the nanocarrier or by measuring the release of a fluorescent or radioactive label. nih.gov Studies have shown that maleimide modification can lead to stable conjugates, with minimal degradation or loss of the conjugated molecule over time in serum. nih.gov

Evaluation of Biological Interactions in Preclinical Models

Following in vitro characterization, preclinical models are used to investigate how conjugates of this compound interact with cells and tissues. These assays provide insight into the mechanisms of cellular uptake and the retention of the conjugate at the target site.

Cellular Internalization and Retention Assays for Modified Nanocarriers and Probes

Understanding the mechanism and efficiency of cellular uptake is fundamental to designing effective drug delivery systems and imaging probes. mdpi.com Nanocarriers, such as liposomes, modified with maleimide groups have been shown to exhibit enhanced cellular uptake. nih.govnih.gov This enhancement is attributed to the interaction of the maleimide moiety with thiols present on the cell surface, which can trigger internalization through various pathways. nih.gov

Cellular internalization assays are performed by incubating cells with the fluorescently or radioactively labeled conjugate. The extent of uptake is then quantified by techniques such as flow cytometry, confocal microscopy, or scintillation counting. To elucidate the specific uptake pathways, various endocytic inhibitors are used. mdpi.com

Table 2: Common Endocytic Inhibitors and Their Targets

| Inhibitor | Target Pathway | Mechanism of Action |

| Nystatin (Nys) | Caveolae-mediated endocytosis | Binds to or depletes cholesterol from the plasma membrane. nih.gov |

| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis | Depletes cholesterol from the plasma membrane. nih.gov |

| Chlorpromazine (CPZ) | Clathrin-mediated endocytosis (CME) | Inhibits the assembly of clathrin-coated pits. |

| Amiloride | Macropinocytosis | Inhibits the Na+/H+ exchanger, which is involved in membrane ruffling. |

| N-ethylmaleimide | Thiol-mediated uptake | Pre-blocks cellular thiols, preventing interaction with maleimide-modified carriers. nih.gov |

Studies with maleimide-modified liposomes have demonstrated that their cellular uptake is not efficiently inhibited by blockers of conventional endocytic pathways like clathrin-mediated or caveolae-mediated endocytosis. nih.govnih.gov Instead, uptake is significantly reduced by pre-treating cells with thiol-blocking agents like N-ethylmaleimide, suggesting a thiol-mediated transport mechanism. nih.gov This alternative pathway may involve both energy-independent membrane trafficking and a form of endocytosis distinct from the classical routes. nih.gov

Confocal microscopy can be used to visualize the subcellular localization of the internalized conjugates, determining, for example, if they are trapped in endosomes or lysosomes, or if they reach the cytosol. nih.gov Retention assays measure how long the conjugate remains within the cell after internalization, which is a critical factor for the efficacy of therapeutic agents. These studies collectively provide a comprehensive picture of the cellular fate of this compound conjugates, guiding the design of more effective targeted therapies and diagnostics.

Future Perspectives and Emerging Directions in N 4 Iodophenethyl Maleimide Research

Design of Next-Generation Maleimide (B117702) Scaffolds with Tunable Reactivity and Stability

The classic Michael addition reaction between a maleimide and a cysteine thiol, while highly efficient, has known limitations, including the potential for retro-Michael reactions that can lead to conjugate instability. acs.org Future research is focused on designing novel maleimide scaffolds where both reactivity and the stability of the resulting thioether bond are precisely controllable. nih.govrsc.org

Key strategies involve the modification of the maleimide ring itself. Further substitution of the maleimide alkene with various functional groups can confer tunable reactivity and dynamicity. nih.gov For instance, introducing electron-withdrawing or electron-donating groups directly onto the carbon-carbon double bond of the maleimide ring can modulate its electrophilicity, thereby influencing the rate of the forward reaction with thiols and the stability of the resulting succinimide (B58015) thioether. nih.gov This allows for the rational design of maleimides tailored for specific applications, whether requiring a highly stable, permanent linkage or a reversible, dynamic bond designed to cleave under specific physiological conditions. acs.orgrsc.org

These design principles can be applied to the N-(4-Iodophenethyl)maleimide backbone to create a new generation of reagents. By introducing additional substituents to the maleimide core, researchers could develop derivatives with enhanced stability for long-term in vivo tracking or, conversely, with built-in lability for controlled-release drug delivery systems.

Table 1: Strategies for Tuning Maleimide Scaffold Properties

| Modification Strategy | Effect on Property | Potential Application for this compound Derivatives |

|---|---|---|

| Introduction of Electron-Withdrawing Groups | Increases reactivity; may alter stability of the conjugate. | Creating highly efficient labeling agents for rapid conjugation. |

| Introduction of Electron-Donating Groups | Decreases reactivity; can enhance stability of the conjugate. | Developing probes for long-term in vivo imaging where stability is paramount. |

| Steric Hindrance near the Alkene | Decreases the rate of both forward and reverse reactions. | Fine-tuning reaction kinetics to minimize off-target reactions. |

| Hydrophilic/Hydrophobic N-Substituents | Modifies solubility and pharmacokinetic properties. | Improving the aqueous solubility and bioavailability of resulting bioconjugates. |

Advancements in Site-Specific Bioconjugation Techniques Beyond Cysteine Targeting

While this compound is an exemplary reagent for targeting cysteine residues, the field of bioconjugation is rapidly expanding to include methods for modifying other sites on proteins and biomolecules. nih.govnih.gov This pursuit is driven by the need to create more homogeneous and precisely functionalized bioconjugates, as not all proteins have conveniently located or accessible cysteine residues for modification. wpmucdn.comacs.org

Emerging techniques that bypass the need for native thiols represent a significant leap forward and a complementary area of research. wpmucdn.comresearchgate.net These methods provide alternative handles for attaching molecules like this compound, often by first modifying the target protein to introduce a unique reactive group.

Key Alternative Bioconjugation Strategies:

Unnatural Amino Acid (UAA) Incorporation: This powerful technique involves genetically encoding a UAA with a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) at a specific site in a protein's sequence. wpmucdn.com This allows for subsequent "click chemistry" reactions, offering exceptional specificity.

Enzymatic Ligation: Enzymes such as Sortase A or SpyTag/SpyCatcher can be used to covalently link proteins or attach small molecules at specific recognition sequences that have been engineered into the target protein. wpmucdn.comresearchgate.net These methods are highly specific and occur under mild physiological conditions.

Glycan Remodeling: The carbohydrate structures (glycans) on the surface of many proteins can be metabolically or enzymatically modified to introduce reactive handles for conjugation, providing a way to label glycoproteins site-specifically.

N-Terminus and Lysine (B10760008) Modification: Novel reagents and methods are being developed for the selective modification of the protein N-terminus or specific lysine residues, moving beyond the traditional lack of selectivity associated with amine-reactive chemistry. eurekalert.org

These advanced techniques open the door for this compound to be used in new contexts. For example, a derivative of the compound could be synthesized with an alkyne group, allowing it to be clicked onto a protein containing an azide-bearing UAA, thus achieving precise, site-specific labeling at a non-cysteine location.

Table 2: Comparison of Site-Specific Bioconjugation Methods

| Method | Target Residue/Site | Key Advantage | Relevance to Maleimide Chemistry |

|---|---|---|---|

| Thiol-Maleimide Chemistry | Cysteine | High reactivity and selectivity for thiols. lumiprobe.comlumiprobe.com | The conventional use for this compound. |

| Unnatural Amino Acid (UAA) Incorporation | Any genetically encoded site | Ultimate site-specificity and bioorthogonality. wpmucdn.com | Maleimide derivatives can be made with complementary click handles. |

| Enzymatic Ligation | Engineered recognition sequence | High specificity and mild reaction conditions. researchgate.net | Provides an alternative for proteins lacking suitable cysteines. |

| Glycan Remodeling | Surface Glycans | Targets a different class of biomolecules on the protein surface. | Allows for labeling of glycoproteins at non-peptide sites. |

Integration of this compound into Multifunctional Theranostic Probes

The term "theranostics" refers to an approach that combines therapeutic and diagnostic capabilities into a single agent. acs.orgnih.gov This allows for the simultaneous diagnosis, imaging, and treatment of a disease. The unique structure of this compound, featuring both a bio-conjugatable maleimide group and an iodine atom, makes it an ideal scaffold for developing such multifunctional probes. acs.org

The maleimide group serves as a crucial linker, enabling the covalent attachment of the entire probe to a targeting moiety, such as a tumor-specific antibody or peptide. acs.org The iodophenethyl group is the core of the theranostic potential. The iodine atom can be a stable, non-radioactive isotope (¹²⁷I) or one of several medically relevant radioisotopes. This versatility allows a single chemical entity to be adapted for different functions.

Potential Theranostic Applications:

Diagnostic Imaging: By synthesizing this compound with a gamma-emitting isotope like Iodine-123 (¹²³I) or a positron-emitting isotope like Iodine-124 (¹²⁴I), the resulting bioconjugate can be used for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, respectively. This would allow for non-invasive visualization of the target's location and concentration in the body.

Targeted Radiotherapy: Using a beta-emitting isotope such as Iodine-131 (¹³¹I), the same probe can be transformed into a therapeutic agent. Once conjugated to a targeting antibody and administered, it would accumulate at the disease site (e.g., a tumor) and deliver a localized, cell-killing dose of radiation.

Combined Approach: A powerful theranostic strategy involves using the same antibody-conjugate platform for both imaging and therapy. A patient could first be imaged with a ¹²⁴I-labeled version of the probe to confirm tumor targeting and calculate dosimetry, followed by treatment with a therapeutic dose of the ¹³¹I-labeled version.

This dual-functionality, enabled by the specific chemical structure of this compound, positions it as a valuable building block for the next generation of personalized cancer therapies and diagnostics. nih.gov

Table 3: Theranostic Applications of this compound Using Different Iodine Isotopes

| Iodine Isotope | Emission Type | Primary Application | Theranostic Role |

|---|---|---|---|

| ¹²³I | Gamma | SPECT Imaging | Diagnostic |

| ¹²⁴I | Positron | PET Imaging | Diagnostic |

| ¹²⁵I | Gamma (low energy) | Radioimmunoassays, Preclinical Imaging | Diagnostic |

| ¹³¹I | Beta and Gamma | Radiotherapy, SPECT Imaging | Therapeutic & Diagnostic |

| ¹²⁷I (Stable) | None | Contrast Agent (in high conc.), Chemical Precursor | Non-radioactive control/precursor |

Q & A

Q. What are the common synthetic routes for preparing N-substituted maleimides like N-(4-Iodophenethyl)maleimide?

N-Substituted maleimides are typically synthesized via condensation of maleic anhydride with primary amines. For example, N-(4-hydroxyphenyl)maleimide is prepared by reacting maleic anhydride with p-aminophenol using P₂O₅ as a catalyst . Challenges include avoiding polymerization of the maleimide double bond, which can be mitigated by protecting groups like Diels-Alder adducts . Characterization via IR, NMR, and elemental analysis is critical to confirm structural integrity .

Q. How do N-substituents influence the thermal properties of maleimide-containing polymers?

Substituents like acetyl or hydroxyl groups enhance thermal stability. For instance, copolymers of N-(4-acetylphenyl)maleimide and styrene exhibit linearly increasing glass transition temperatures (Tg) with higher maleimide content due to rigid aromatic structures . Phenolic resins modified with N-(4-hydroxyphenyl)maleimide show improved anaerobic char yield and crosslink density, enhancing high-temperature stability .

Q. What characterization techniques are essential for confirming maleimide derivatives?

Key techniques include:

Q. What role do maleimides play in epoxy resin curing systems?

Maleimide-modified imidazoles act as latent curing agents. For example, N-(4-hydroxyphenyl)maleimide reacts with imidazoles to form adducts that delay curing activity, improving storage stability while maintaining thermal responsiveness .

Advanced Questions

Q. How can reaction conditions optimize thiol-maleimide conjugation for selectivity and efficiency?

Solvent polarity, initiators (e.g., triethylamine), and thiol nucleophilicity dictate reaction pathways. Computational studies reveal that polar solvents like DMF favor base-initiated mechanisms, while chloroform promotes ion-pair pathways . Ternary competition experiments show thiols with higher acidity (e.g., thiophenol) react preferentially under basic conditions .

Q. What strategies improve the stability of maleimide-based bioconjugates in vivo?

Thiosuccinimide linkages are prone to retro-Michael reactions. Second-generation maleimides address this via:

Q. What are the kinetic parameters in copolymerization involving N-substituted maleimides?

Reactivity ratios (e.g., r₁=0.019 for N-(4-carboxyphenyl)maleimide with styrene) indicate alternating copolymerization tendencies . The Kelen-Tüdös method is preferred for determining these ratios, as demonstrated in styrene-maleimide systems .

Q. How do MOF catalysts enhance Diels-Alder reactions of maleimides?

Mg-MMPF-3, a metal-organic framework, accelerates reactions via π-π interactions between aromatic maleimides (e.g., N-(p-nitrophenyl)maleimide) and dienes. This non-covalent catalysis increases yields by up to 95% compared to uncatalyzed reactions .

Q. How can computational methods predict thiol-maleimide reaction outcomes?

Density functional theory (DFT) models simulate transition states and activation energies. For example, CBS-QB3 calculations reveal that base-initiated reactions proceed via lower-energy pathways than radical-mediated mechanisms, explaining selectivity in multi-thiol systems .

Q. What analytical methods quantify thiol-maleimide conjugation efficiency?

Differential labeling with ferrocene-based maleimides (e.g., N-(2-ferroceneethyl)maleimide) allows LC/MS/MS detection of free and disulfide-bound thiols. Limits of detection (30–110 nM) enable precise analysis in biological matrices like urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.